Tri-O-benzyl-D-galactal

Catalog No.
S714849
CAS No.
80040-79-5
M.F
C27H28O4
M. Wt
416.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-benzyl-D-galactal

CAS Number

80040-79-5

Product Name

Tri-O-benzyl-D-galactal

IUPAC Name

(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran

Molecular Formula

C27H28O4

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1

InChI Key

MXYLLYBWXIUMIT-ZONZVBGPSA-N

SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin and Significance:

TOBG is not a naturally occurring compound. It is a derivative of D-galactal, a sugar alcohol derived from the sugar galactose. Importantly, TOBG serves as a crucial building block for the synthesis of oligosaccharides, complex carbohydrates essential for various biological functions [].


Molecular Structure Analysis

Key Features:

The structure of TOBG consists of a galactal core, a seven-carbon sugar alcohol with an aldehyde group, where three hydroxyl groups (OH) are substituted with benzyl (C6H5CH2) groups []. This modification protects the hydroxyl groups during synthetic manipulations while maintaining the anomeric center (the carbon-oxygen bond arising from the cyclic structure) crucial for oligosaccharide linkage formation [].

Notable Aspects:

  • The D-configuration refers to the stereochemistry of the molecule, specifically the arrangement of hydroxyl groups around the central carbon atom [].
  • The benzyl groups are bulky and prevent unwanted reactions at the hydroxyl positions, making TOBG a valuable precursor for controlled oligosaccharide synthesis [].

Chemical Reactions Analysis

Synthesis:

The synthesis of TOBG typically involves multiple steps, often starting from D-galactose. Specific methods include the conversion of D-galactose to galactal followed by selective protection of hydroxyl groups using benzyl chloride [].

Reactions in Oligosaccharide Synthesis:

TOBG participates in various glycosylation reactions, where it acts as a glycosyl donor to form glycosidic bonds, the linkages between sugar units in oligosaccharides. Activation of the anomeric center with Lewis acids or other catalysts facilitates the bond formation with an acceptor molecule, another sugar hydroxyl group [].

TOBG + ROH (acceptor alcohol) -> Oligosaccharide + BnOH (benzyl alcohol) []

Note

Specific reaction conditions and detailed mechanisms vary depending on the desired oligosaccharide structure.


Physical And Chemical Properties Analysis

Data:

  • Melting point: 48-54 °C []
  • Molecular formula: C27H28O4 []
  • CAS number: 80040-79-5 []
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform []

Additional Properties:

  • TOBG is relatively stable under dry conditions but can hydrolyze (decompose) in the presence of moisture or acids [].

Subheading: Oligosaccharide Synthesis

TOBG serves as a precursor for the creation of diverse oligosaccharides through a process called glycosylation. This reaction involves linking multiple sugar units together to form intricate carbohydrate chains. By selectively manipulating the reactive hydroxyl groups of TOBG, researchers can control the linkage positions and stereochemistry of the resulting oligosaccharide. This precise control is crucial for mimicking the natural structures and functions of these complex molecules. [, ]

Subheading: Applications in Different Research Areas

The ability to synthesize well-defined oligosaccharides using TOBG has opened doors to various research avenues:

  • Drug Discovery: Researchers can design and synthesize oligosaccharides that mimic the natural ligands recognized by specific proteins in the body. This approach allows for the development of potential therapeutic agents targeting diseases associated with abnormal carbohydrate-protein interactions, such as cancer and certain immune disorders. [, ]
  • Material Science: Oligosaccharides derived from TOBG can be employed in the creation of novel materials with unique properties. For instance, these molecules can be used to design biocompatible hydrogels for drug delivery or to develop advanced materials for biosensors and diagnostics. [, ]

XLogP3

4.5

Wikipedia

Tri-O-benzyl-D-galactal

Dates

Modify: 2023-08-15

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